
Ertapenem disódico
Descripción general
Descripción
El ertapenem sódico es un antibiótico carbapenémico utilizado para tratar infecciones de moderadas a graves causadas por bacterias susceptibles. Está estructuralmente relacionado con los antibióticos betalactámicos y se autorizó por primera vez para su uso en los Estados Unidos en noviembre de 2001 y en Europa en abril de 2002 . El ertapenem sódico es eficaz contra una amplia gama de bacterias aerobias y anaerobias Gram-positivas y Gram-negativas .
Aplicaciones Científicas De Investigación
Clinical Applications
Ertapenem disodium is indicated for the treatment of several types of infections:
- Intra-abdominal Infections : Effective against polymicrobial infections, ertapenem is often used in complicated intra-abdominal infections due to its broad spectrum of activity.
- Skin and Skin Structure Infections : It is used to treat complicated skin and soft tissue infections, demonstrating efficacy against common pathogens.
- Community-Acquired Pneumonia : Ertapenem has shown effectiveness in treating pneumonia caused by susceptible organisms.
- Acute Gynecological Infections : It is utilized in managing acute pelvic infections, including those resulting from surgical procedures or sexually transmitted infections.
- Complicated Urinary Tract Infections (UTIs) : Ertapenem is effective against complicated UTIs, particularly those involving resistant strains of bacteria.
Pharmacokinetics and Administration
Ertapenem is administered via intravenous (IV) infusion, typically at a dosage of 1 g once daily. It has a plasma half-life of approximately 4 hours, allowing for convenient once-daily dosing. The drug exhibits stability against hydrolysis by many beta-lactamases, contributing to its effectiveness against resistant bacterial strains .
Comparative Efficacy
Clinical studies have demonstrated that ertapenem is comparable to other antibiotics such as piperacillin-tazobactam and ceftriaxone in treating various infections. Its unique pharmacological profile allows it to be an effective alternative in cases where traditional antibiotics may fail due to resistance .
Stability and Formulation
Ertapenem disodium is produced as an amorphous powder that exhibits stability under specific storage conditions. Stability studies indicate that the reconstituted solution remains stable for up to 6 hours at room temperature or for 24 hours when refrigerated .
Case Studies and Research Findings
Several case studies highlight the successful application of ertapenem in clinical settings:
- A study comparing ertapenem with ceftriaxone in complicated urinary tract infections found similar efficacy rates, with ertapenem offering advantages in terms of dosing frequency and patient compliance .
- Research on surgical prophylaxis indicates that ertapenem can effectively reduce postoperative infection rates when administered prior to elective surgeries .
Summary Table of Applications
Application Area | Indications | Key Findings |
---|---|---|
Intra-abdominal Infections | Complicated intra-abdominal infections | Effective against polymicrobial flora |
Skin and Soft Tissue Infections | Complicated skin infections | Comparable efficacy to standard treatments |
Community-Acquired Pneumonia | Pneumonia caused by susceptible organisms | Effective alternative to traditional antibiotics |
Acute Gynecological Infections | Pelvic inflammatory disease | Demonstrated efficacy in clinical trials |
Complicated Urinary Tract Infections | Resistant strains | Comparable efficacy with reduced dosing frequency |
Mecanismo De Acción
El ertapenem sódico ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a una o más proteínas de unión a penicilina, lo que inhibe el paso final de transpeptidación de la síntesis de peptidoglicano en las paredes celulares bacterianas. Esta inhibición previene la biosíntesis de la pared celular, lo que resulta en la lisis y la muerte de las células bacterianas . El ertapenem sódico es resistente a la escisión por la deshidropeptidasa I renal y tiene una vida media plasmática de aproximadamente cuatro horas .
Análisis Bioquímico
Biochemical Properties
Ertapenem disodium shares the activity of imipenem and meropenem against most species, but is less active against non-fermenters . Its activity is retained against most strains with AmpC and extended-spectrum β-lactamases . Resistance can arise if these enzymes are combined with extreme impermeability .
Cellular Effects
Ertapenem disodium exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5 with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem disodium inhibits bacterial cell wall synthesis .
Molecular Mechanism
The molecular mechanism of action of Ertapenem disodium involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
Following an intravenous bolus of 1 g ertapenem, plasma concentrations declined relatively slowly with a mean ±standard deviation (SD) elimination half-life of 19.3 ±6.6 h . Plasma concentrations were similar in all subjects, with maximum mean plasma concentration observed of 343±48 µg/mL postdose .
Metabolic Pathways
Ertapenem disodium predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion . In healthy young adults who received one gram of IV radiolabeled ertapenem, approximately 80% of the radioactivity was recovered in urine and 10% of the radioactivity was recovered in feces .
Transport and Distribution
The apparent volume of distribution at steady state (V ss) of ertapenem is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age .
Subcellular Localization
As a beta-lactam antibiotic, it is known to act on the bacterial cell wall, suggesting that its site of action is extracellular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ertapenem sódico se puede sintetizar a través de varios métodos. Un método implica disolver bicarbonato de sodio en agua para inyección para obtener una solución ácida, agregar ertapenem sódico y un agente protector a la solución ácida, y agitar y mezclar uniformemente. El valor de pH de la solución se ajusta luego utilizando soluciones de hidróxido de sodio y carbonato de sodio . Otro método implica utilizar una solución acuosa de ertapenem sódico a baja concentración como materia prima para preparar una forma cristalina de ertapenem sódico .
Métodos de producción industrial: La producción industrial de ertapenem sódico implica la preparación de un polvo liofilizado estéril en viales de dosis única para infusión intravenosa o inyección intramuscular . El proceso incluye filtración estéril, llenado, liofilización y sellado de los viales.
Análisis De Reacciones Químicas
Tipos de reacciones: El ertapenem sódico experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Es conocido por su inestabilidad en formas sólidas y de solución acuosa, y puede degradarse bajo diferentes condiciones de estrés .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran ertapenem sódico incluyen bicarbonato de sodio, hidróxido de sodio y tampón de formiato de amonio . El pH del medio de reacción es crucial para lograr una separación y estabilidad óptimas.
Principales productos formados: Los principales productos formados a partir de las reacciones del ertapenem sódico incluyen varias impurezas y productos de degradación. Por ejemplo, se han identificado ocho impurezas diméricas y dos dímeros deshidratados utilizando cromatografía líquida de alto rendimiento y espectrometría de masas .
Comparación Con Compuestos Similares
El ertapenem sódico se compara con otros antibióticos carbapenémicos como el imipenem y el meropenem. Si bien comparte una actividad similar contra la mayoría de las especies, es menos activo contra los no fermentadores . El ertapenem sódico es único en su régimen de dosificación una vez al día y su amplio espectro de actividad contra bacterias Gram-positivas y Gram-negativas . Otros compuestos similares incluyen nitrofurantoína y ciprofloxacina, que se utilizan para tratar infecciones del tracto urinario y una variedad de otras infecciones, respectivamente .
Conclusión
El ertapenem sódico es un antibiótico carbapenémico versátil y eficaz con una amplia gama de aplicaciones en el tratamiento de infecciones bacterianas graves. Sus propiedades únicas, incluida su estabilidad y amplio espectro de actividad, lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Actividad Biológica
Ertapenem disodium is a broad-spectrum carbapenem antibiotic that exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and adverse effects based on diverse sources.
Ertapenem exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the maintenance of bacterial cell wall integrity. The binding affinity of ertapenem is particularly strong for PBPs 2 and 3 in Escherichia coli and other target bacteria, leading to disruption in cell wall formation and ultimately bacterial lysis .
Antimicrobial Spectrum
Ertapenem demonstrates activity against various pathogens, including:
- Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus (excluding MRSA).
- Gram-negative bacteria : Active against Enterobacteriaceae, including strains producing extended-spectrum beta-lactamases (ESBLs), but generally ineffective against non-fermenters like Pseudomonas aeruginosa .
- Anaerobic bacteria : Exhibits good activity against anaerobes, making it suitable for intra-abdominal infections .
Table 1: Antimicrobial Activity of Ertapenem
Bacterial Group | Activity |
---|---|
Gram-positive | Streptococcus pneumoniae |
Staphylococcus aureus (non-MRSA) | |
Gram-negative | Enterobacteriaceae |
Neisseria gonorrhoeae | |
Anaerobic | Bacteroides fragilis |
Pharmacokinetics
Ertapenem is administered intravenously, typically at a dose of 1 g once daily. Its pharmacokinetic profile includes:
- Half-life : Approximately 4 hours in healthy adults.
- Protein Binding : High protein binding (95% at low concentrations), which decreases at higher plasma levels .
- Metabolism : Primarily metabolized in the kidneys with minimal hepatic metabolism; the major metabolite is pharmacologically inactive .
Clinical Efficacy
Ertapenem has been shown to be effective in treating various infections, including:
- Complicated intra-abdominal infections
- Community-acquired pneumonia
- Skin and soft tissue infections
- Urinary tract infections
Clinical studies support its efficacy, reporting high success rates in treating infections caused by susceptible organisms .
Case Study: Efficacy in Diabetic Foot Infections
A retrospective study involving patients with diabetic foot infections demonstrated that ertapenem significantly reduced infection rates when used as part of a combination therapy regimen. The study reported a 75% success rate in eradicating infection compared to standard treatments alone .
Adverse Effects and Neurotoxicity
While generally well-tolerated, ertapenem can cause side effects. Notably, there have been reports of neurotoxicity, particularly in elderly patients or those with renal impairment. Symptoms include:
- Confusion
- Hallucinations
- Seizures
A literature review identified 66 cases of ertapenem-induced neurotoxicity, with a median onset time of 5 days after initiation. The majority of patients recovered upon discontinuation of the drug .
Table 2: Reported Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Diarrhea | 4.8 |
Infusion site pain | 6.1 |
Neurotoxicity | Rare but significant |
Propiedades
IUPAC Name |
sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNAQFZBWUNWJM-HRXMHBOMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N3NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153773-82-1, 153832-38-3 | |
Record name | Ertapenem | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 153832-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.